molecular formula C7H8N2O B1451756 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1018663-45-0

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde

Cat. No.: B1451756
CAS No.: 1018663-45-0
M. Wt: 136.15 g/mol
InChI Key: OARNCDPKZBAFOW-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O It is a derivative of pyrazole and is characterized by a fused cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate followed by oxidation can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

    Reduction: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole:

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid:

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-methanol: The reduced form of the aldehyde, with distinct reactivity and applications.

The uniqueness of this compound lies in its aldehyde functional group, which provides a versatile site for further chemical modifications and potential biological interactions.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNCDPKZBAFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651674
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018663-45-0
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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